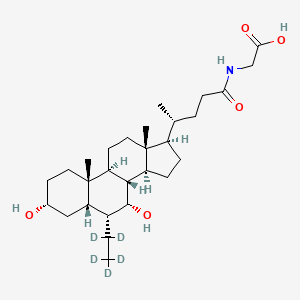
CFTR corrector 11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CFTR corrector 11 is a small molecule designed to correct the folding and trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound is part of a class of drugs known as CFTR modulators, which are used to treat cystic fibrosis, a genetic disorder caused by mutations in the CFTR gene. These mutations lead to the production of a defective CFTR protein, which results in the buildup of thick mucus in various organs, particularly the lungs and digestive system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CFTR corrector 11 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of organic solvents, catalysts, and reagents under controlled conditions. Specific details on the synthetic routes and reaction conditions for this compound are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
CFTR corrector 11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
CFTR corrector 11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of CFTR correction and to develop new CFTR modulators.
Biology: Employed in cellular and molecular biology studies to investigate the effects of CFTR correction on cellular processes and protein trafficking.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety in treating cystic fibrosis.
Industry: Applied in the development of new therapeutic agents and in the optimization of drug delivery systems.
Wirkmechanismus
CFTR corrector 11 exerts its effects by binding to the CFTR protein and stabilizing its three-dimensional structure. This stabilization allows the protein to fold correctly and traffic to the cell surface, where it can function as a chloride channel. The molecular targets of this compound include specific regions of the CFTR protein that are prone to misfolding. The compound interacts with these regions to prevent premature degradation and promote proper folding and function.
Vergleich Mit ähnlichen Verbindungen
CFTR corrector 11 is compared with other CFTR correctors such as lumacaftor, tezacaftor, and elexacaftor. These compounds share a similar mechanism of action but differ in their chemical structures and binding affinities. This compound is unique in its specific binding sites and its ability to correct certain CFTR mutations more effectively than other correctors.
List of Similar Compounds
Lumacaftor: A CFTR corrector used in combination with ivacaftor to treat cystic fibrosis.
Tezacaftor: Another CFTR corrector that is often used in combination with ivacaftor.
Elexacaftor: A newer CFTR corrector that is part of a triple combination therapy with tezacaftor and ivacaftor.
This compound stands out due to its unique chemical properties and its potential to address specific CFTR mutations that are less responsive to other correctors.
Eigenschaften
Molekularformel |
C18H23N3O4 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
5-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H23N3O4/c1-23-15-5-3-14(4-6-15)17-13-16(20-25-17)18(22)19-7-2-8-21-9-11-24-12-10-21/h3-6,13H,2,7-12H2,1H3,(H,19,22) |
InChI-Schlüssel |
COLCDHPLJCTYQT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


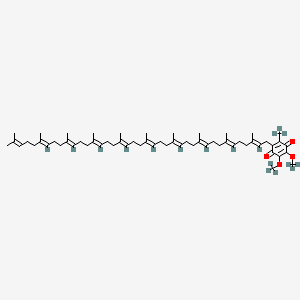
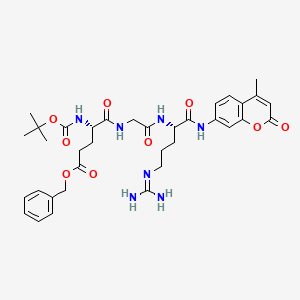

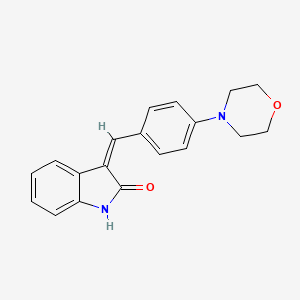
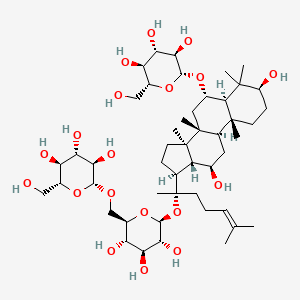
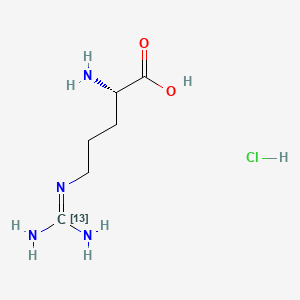
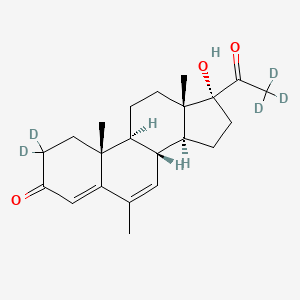
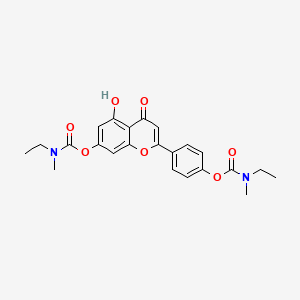


![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
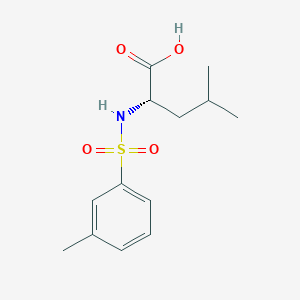
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
